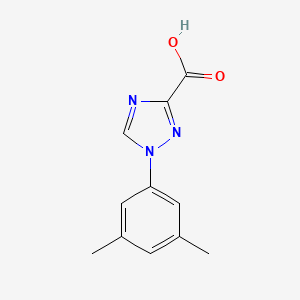
1-(3,5-ジメチルフェニル)-1H-1,2,4-トリアゾール-3-カルボン酸
説明
1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 用途: エナンチオ選択的クロマトグラフィーでは、DMPTC 修飾固定相は、キラル特性に基づいてエナンチオマー(鏡像異性体)を分離できます。 研究者はこれらの相を使用して、医薬品、農薬、天然物中のキラル化合物を分析および精製します .
キラルクロマトグラフィー固定相
要約すると、1-(3,5-ジメチルフェニル)-1H-1,2,4-トリアゾール-3-カルボン酸は、クロマトグラフィーから材料科学、医薬品開発まで、さまざまな用途を提供します。 そのユニークな構造は、科学的探求とイノベーションを刺激し続けています . 特定の用途の詳細について知りたい場合は、お気軽にお問い合わせください!😊
生物活性
1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 1245644-75-0) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.22 g/mol |
| LogP | 1.5823 |
| Polar Surface Area (PSA) | 68.01 Ų |
Mechanisms of Biological Activity
1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid exhibits various biological activities attributed to its triazole structure. Triazoles are known for their ability to interact with biological macromolecules, influencing various biochemical pathways.
Anticancer Activity : Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid have shown significant activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .
Antimicrobial Activity : The compound has also been studied for its antimicrobial properties. Triazoles are often effective against a range of bacteria and fungi due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism can lead to the disruption of fungal growth and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- Study on Anticancer Properties : A study published in Antiviral Chemistry & Chemotherapy reported that certain triazole derivatives showed promising anticancer properties against various human cancer cell lines. Specifically, compounds derived from triazoles demonstrated significant cytotoxicity with varying IC50 values depending on the structural modifications made .
- Antimicrobial Screening : Another investigation evaluated a series of triazole compounds for their antimicrobial efficacy. The results indicated that some derivatives exhibited potent activity against common pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Summary of Findings
The biological activities of 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid suggest its potential as a therapeutic agent in oncology and infectious diseases. The following table summarizes key findings from various studies:
| Study Focus | Cell Line/Pathogen | IC50 Value (μM) |
|---|---|---|
| Anticancer Activity | MCF-7 (Breast Cancer) | 27.3 |
| Anticancer Activity | HCT-116 (Colon Cancer) | 6.2 |
| Antimicrobial Activity | Staphylococcus aureus | Not specified |
| Antifungal Activity | Candida albicans | Not specified |
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-8(2)5-9(4-7)14-6-12-10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVRZNWFBUXHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744465 | |
| Record name | 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-75-0 | |
| Record name | 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245644-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















